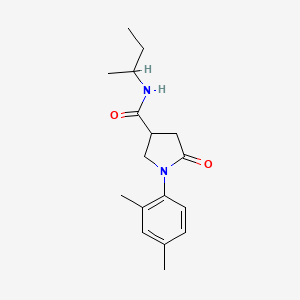
N-(sec-butyl)-1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
説明
N-(sec-butyl)-1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamides. It is commonly referred to as SDB-005 and is known to have psychoactive properties. SDB-005 has been the subject of scientific research due to its potential applications in the field of medicine and neuroscience.
作用機序
SDB-005 is known to act as a potent agonist of the cannabinoid receptor CB1. This receptor is found in the brain and is involved in the regulation of various physiological processes, including mood, appetite, and pain sensation. SDB-005 binds to the CB1 receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of SDB-005.
Biochemical and Physiological Effects:
SDB-005 has been shown to have a range of biochemical and physiological effects. It has been reported to increase the release of dopamine and serotonin in the brain, leading to feelings of euphoria and relaxation. SDB-005 has also been shown to have analgesic properties, reducing pain sensation in animal models. Additionally, SDB-005 has been shown to affect the activity of certain enzymes and proteins in the brain, which may have implications for the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of SDB-005 as a research tool is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of cannabinoid receptor activation without the confounding effects of other neurotransmitter systems. However, SDB-005 is also known to have some limitations. It has been reported to be unstable in certain conditions, which may affect the reproducibility of experiments. Additionally, the psychoactive effects of SDB-005 may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on SDB-005. One area of interest is the development of new drugs based on the structure of SDB-005. Researchers are exploring the potential of SDB-005 derivatives as new treatments for neurological disorders such as epilepsy and chronic pain. Another area of interest is the development of new methods for synthesizing SDB-005 and related compounds. This could lead to more efficient and cost-effective ways of obtaining these compounds for research purposes. Finally, researchers are continuing to investigate the mechanisms of action of SDB-005 and its effects on the brain, which may lead to new insights into the regulation of mood, appetite, and pain sensation.
Conclusion:
In conclusion, SDB-005 is a chemical compound that has been the subject of scientific research due to its potential applications in the field of neuroscience. It acts as a potent agonist of the cannabinoid receptor CB1 and has been used to investigate the effects of cannabinoid receptor activation on the brain. SDB-005 has a range of biochemical and physiological effects, including the release of neurotransmitters such as dopamine and serotonin. It has advantages and limitations as a research tool, and there are several potential future directions for research on SDB-005.
科学的研究の応用
SDB-005 has been extensively studied in the field of neuroscience due to its potential applications as a research tool. It has been used to investigate the effects of cannabinoid receptor agonists on the brain and to study the mechanisms of action of other psychoactive compounds. SDB-005 has also been used in the development of new drugs for the treatment of various neurological disorders.
特性
IUPAC Name |
N-butan-2-yl-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-5-13(4)18-17(21)14-9-16(20)19(10-14)15-7-6-11(2)8-12(15)3/h6-8,13-14H,5,9-10H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKDMZWXCWLSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CC(=O)N(C1)C2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-butyl)-1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({[(9-oxo-10(9H)-acridinyl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4739032.png)

![methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4739040.png)
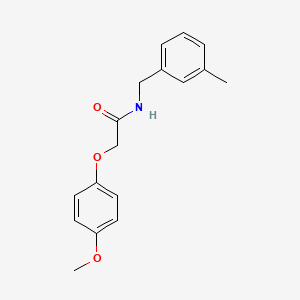
![methyl 4-{[3-(2-methoxy-2-oxoethyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B4739057.png)
![N-(2-methoxyphenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4739068.png)
![3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-methylpropanamide](/img/structure/B4739073.png)
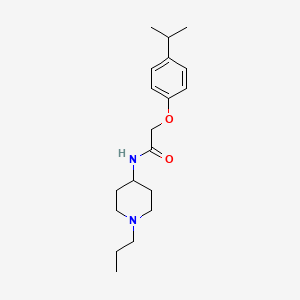
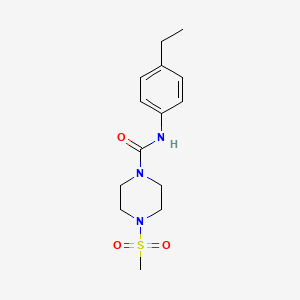
![N-allyl-2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4739092.png)
![3-methyl-4-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4739095.png)
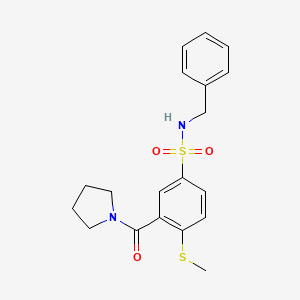

![2-ethyl-3-(4-fluorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4739126.png)